![molecular formula C19H23N5O2S2 B2834773 3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-10-6](/img/structure/B2834773.png)

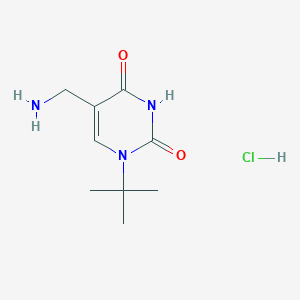

3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography2. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions

The chemical reactions of 1,2,4-triazoles and benzo[d]thiazoles would depend on the specific substituents present in the molecule. However, these compounds can often participate in reactions such as nucleophilic substitution and electrophilic aromatic substitution2.

Applications De Recherche Scientifique

Organic Synthesis and Heterocyclic Chemistry

Recent developments in the reaction of 2-aza-1,3,5-trienes with superbases have demonstrated the competitive formation of new 4,5-dihydro-1,3-thiazoles, dihydroazepines, and azepines through tandem deprotonation-cyclization mechanisms. This research provides valuable insights into the synthesis of complex heterocycles, which are crucial for the development of new pharmaceuticals and materials (Nedolya et al., 2015).

Materials Science and Textile Enhancement

Thiazole azodyes containing sulfonamide moiety have shown significant potential for UV protection and antimicrobial properties when applied to cotton fabrics. This research indicates the molecule's relevance in enhancing the functional properties of textiles, making them more resistant to microbial growth and UV degradation (Mohamed et al., 2020).

Pharmacology and Drug Discovery

In the realm of pharmacology, novel triazole, tetrazole, and spiropyrimidine-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. This research highlights the molecule's potential as a scaffold for developing new antimicrobial agents, showing significant activity against both Gram-positive and Gram-negative bacteria as well as fungi (Abu‐Hashem & El‐Shazly, 2019).

Antimicrobial and Anticancer Applications

The synthesis and pharmacological evaluation of benzoxepine-1,2,3-triazole hybrids have demonstrated potential antibacterial and anticancer activities, indicating the molecule's applicability in developing treatments for bacterial infections and cancer (Kuntala et al., 2015).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions, showing higher efficiency compared to previously reported inhibitors. This research suggests the molecule's potential use in protecting industrial materials from corrosion, contributing to longer lifespans and reduced maintenance costs (Hu et al., 2016).

Safety And Hazards

The safety and hazards associated with these compounds would depend on the specific compound and its biological activity. Some 1,2,4-triazole and benzo[d]thiazole derivatives have been found to have antibacterial activity, which could potentially make them useful as antibiotics1. However, like all drugs, they would need to be thoroughly tested for safety and efficacy before they could be used in humans.

Orientations Futures

Future research in this area could involve the synthesis and testing of new 1,2,4-triazole and benzo[d]thiazole derivatives to find compounds with improved biological activity. In addition, studies could be conducted to better understand the mechanisms of action of these compounds1.

Propriétés

IUPAC Name |

3-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S2/c1-22-16(12-24-14-8-4-5-9-15(14)28-19(24)26)20-21-18(22)27-13-17(25)23-10-6-2-3-7-11-23/h4-5,8-9H,2-3,6-7,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVSILFRLOEIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)N2CCCCCC2)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2834696.png)

![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)

![2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2834703.png)

![4-((naphthalen-1-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2834709.png)